Cas no 1375180-47-4 (5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide)
![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1375180-47-4x500.png)
5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1375180-47-4
- 5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide
- Z991883758
- AKOS034780025
- 5-bromo-2-chloro-N-[3-[(3-fluorophenoxy)methyl]phenyl]pyridine-3-carboxamide
- EN300-26601895
-
- インチ: 1S/C19H13BrClFN2O2/c20-13-8-17(18(21)23-10-13)19(25)24-15-5-1-3-12(7-15)11-26-16-6-2-4-14(22)9-16/h1-10H,11H2,(H,24,25)
- InChIKey: YNTUCNGTDQISAA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)C(NC1=CC=CC(=C1)COC1C=CC=C(C=1)F)=O)Cl
計算された属性
- せいみつぶんしりょう: 433.98330g/mol
- どういたいしつりょう: 433.98330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 51.2Ų
5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601895-0.05g |
5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide |
1375180-47-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamideに関する追加情報
5-Bromo-2-Chloro-N-{3-[(3-Fluorophenoxy)methyl]phenyl}Pyridine-3-Carboxamide: A Comprehensive Overview
The compound 5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide, identified by the CAS number 1375180-47-4, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this compound is characterized by a pyridine ring substituted with bromine, chlorine, and a carboxamide group, along with a fluoro-substituted phenoxy methyl group attached to the nitrogen atom. These substituents contribute to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as Suzuki coupling and nucleophilic aromatic substitution. The synthesis process involves the strategic introduction of substituents to achieve the desired regioselectivity and stereochemistry. Researchers have reported efficient routes for synthesizing this compound, emphasizing the importance of protecting groups and catalytic systems in achieving high yields. These findings underscore the compound's potential as a building block in drug discovery and material science.
The chemical properties of 5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide make it an intriguing candidate for various applications. Its bromine and chlorine substituents impart electrophilic aromatic reactivity, while the carboxamide group introduces hydrogen bonding capabilities. This combination allows for versatile interactions in both biological and chemical systems. Recent studies have explored its role as an inhibitor in enzyme-catalyzed reactions, demonstrating its potential in therapeutic development.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting key enzymes involved in metabolic pathways. For instance, researchers have reported its ability to modulate kinase activity, suggesting its potential as a lead compound in anticancer drug development. Additionally, its fluoro-substituted phenoxy group contributes to lipophilicity, enhancing its bioavailability and permeability across cellular membranes.
The application of computational chemistry techniques has further elucidated the molecular interactions of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more potent analogs. These studies highlight the importance of structural modifications in optimizing pharmacokinetic properties.
In conclusion, 5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide represents a valuable addition to the arsenal of organic compounds with diverse applications. Its unique structure, coupled with recent advances in synthetic and computational methods, positions it as a key player in future research endeavors across multiple disciplines.
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